molecular formula C17H13NO4 B8639616 MFCD07377223

MFCD07377223

Cat. No.: B8639616
M. Wt: 295.29 g/mol
InChI Key: WHMZPPTWTRHRJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD07377223 is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the benzyloxy group and the carboxylic acid functionality makes it a versatile scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD07377223 typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of 4-benzyloxybenzaldehyde oxime with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to yield the desired isoxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

MFCD07377223 can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzoic acid derivative.

    Reduction: The isoxazole ring can be reduced to form an isoxazoline derivative.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Esterification with alcohols in the presence of acid catalysts or amidation with amines using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Isoxazoline derivatives.

    Substitution: Esters or amides of the carboxylic acid group.

Scientific Research Applications

MFCD07377223 has several applications in scientific research:

Mechanism of Action

The mechanism of action of MFCD07377223 involves its interaction with specific molecular targets. The benzyloxy group can enhance binding affinity to certain enzymes or receptors, while the isoxazole ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid
  • 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid
  • 5-(4-Methylphenyl)isoxazole-3-carboxylic acid

Uniqueness

MFCD07377223 is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. This group can enhance lipophilicity and improve membrane permeability, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

5-(4-phenylmethoxyphenyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C17H13NO4/c19-17(20)15-10-16(22-18-15)13-6-8-14(9-7-13)21-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,19,20)

InChI Key

WHMZPPTWTRHRJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=NO3)C(=O)O

Origin of Product

United States

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